- Improved synthesis of chiral N-protected allylic amines, Synthesis, 1994, (12), 1463-6

Cas no 89985-86-4 (tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate)

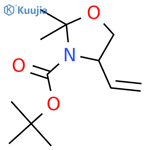

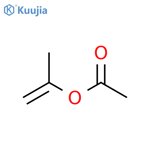

![tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate structure](https://ja.kuujia.com/scimg/cas/89985-86-4x500.png)

89985-86-4 structure

商品名:tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate

tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate 化学的及び物理的性質

名前と識別子

-

- (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate

- (R)-tert-butyl 1-hydroxybut-3-en-2-ylcarbaMate

- 2-Methyl-2-propanyl [(2R)-1-hydroxy-3-buten-2-yl]carbamate

- Carbamic acid, [1-(hydroxymethyl)-2-propenyl]-, 1,1-dimethylethyl ester,(R)-

- tert-Butyl [(1R)-1-(hydroxymethyl)prop-2-en-1-yl]carbamate

- (R)-tert-butyl(1-hydroxybut-3-en-2-yl)carbamate

- HYVYNSIWYIWTCK-SSDOTTSWSA-N

- (2R)-N-t-butoxycarbonyl-2-amino-3-butenol

- (3R)-3-(tert-Butoxycarbonylamino)-1-butene-4-ol

- tert-Butyl[(1R)-1-(hydroxymethyl)prop-2-en-1-yl]carbamate

- 1,1-Dimethylethyl N-[(1R)-1-(hydroxymethyl)-2-propen-1-yl]carbamate (ACI)

- Carbamic acid, [(1R)-1-(hydroxymethyl)-2-propenyl]-, 1,1-dimethylethyl ester (9CI)

- Carbamic acid, [1-(hydroxymethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (R)- (ZCI)

- tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate

- tert-butyl (R)-(1-hydroxybut-3-en-2-yl)carbamate

- SCHEMBL9511453

- EN300-319015

- J-502277

- (R)-t-Butyl (1-hydroxybut-3-en-2-yl)carbamate

- 89985-86-4

- DS-6864

- (R)-2-(Boc-amino)-3-buten-1-ol

- AKOS016014794

- Tert-butyl N-[(2R)-1-hydroxybut-3-en-2-yl]carbamate

- DAlc2-H_000052

- CS-W000577

- DB-290209

- MFCD19688626

-

- MDL: MFCD19688626

- インチ: 1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h5,7,11H,1,6H2,2-4H3,(H,10,12)/t7-/m1/s1

- InChIKey: HYVYNSIWYIWTCK-SSDOTTSWSA-N

- ほほえんだ: O(C(=O)N[C@@H](CO)C=C)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 187.12084340g/mol

- どういたいしつりょう: 187.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 5

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.6

- 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

- PSA: 62.05000

- LogP: 1.26240

tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-319015-0.25g |

tert-butyl N-[(2R)-1-hydroxybut-3-en-2-yl]carbamate |

89985-86-4 | 0.25g |

$1235.0 | 2023-09-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VC010-50mg |

tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate |

89985-86-4 | 95+% | 50mg |

299.0CNY | 2021-07-12 | |

| abcr | AB480006-1 g |

(R)-t-Butyl (1-hydroxybut-3-en-2-yl)carbamate; . |

89985-86-4 | 1g |

€609.30 | 2023-06-15 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R54140-100mg |

(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate |

89985-86-4 | 95% | 100mg |

¥553.0 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VC010-100mg |

tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate |

89985-86-4 | 95+% | 100mg |

497CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VC010-1g |

tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate |

89985-86-4 | 95+% | 1g |

2620.0CNY | 2021-07-12 | |

| ChemScence | CS-W000577-250mg |

(R)-tert-butyl (1-hydroxybut-3-en-2-yl)carbamate |

89985-86-4 | 250mg |

$110.0 | 2022-04-26 | ||

| Enamine | EN300-319015-1.0g |

tert-butyl N-[(2R)-1-hydroxybut-3-en-2-yl]carbamate |

89985-86-4 | 1g |

$0.0 | 2023-06-07 | ||

| Chemenu | CM194718-250mg |

tert-butyl (R)-(1-hydroxybut-3-en-2-yl)carbamate |

89985-86-4 | 95% | 250mg |

$*** | 2023-05-29 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050359-100mg |

(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate |

89985-86-4 | 98% | 100mg |

¥733.00 | 2024-04-26 |

tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Solvents: Methanol , Water

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Solvents: Methanol , Water

リファレンス

- The total synthesis of (-)-α-kainic acid using titanium-mediated diene metallabicyclization methodology, Chemical Communications (Cambridge), 1999, (3), 245-246

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Amberlyst Solvents: Methanol , Water

リファレンス

- An improved procedure for the preparation of the Garner aldehyde and its use for the synthesis of N-protected 1-halo-2-(R)-amino-3-butenes, Synthesis, 1994, (1), 31-3

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane

1.2 Reagents: Sodium borohydride Solvents: Ethanol , Methanol

1.2 Reagents: Sodium borohydride Solvents: Ethanol , Methanol

リファレンス

- Chiral electrophilic "glycinal" equivalents. New synthons for optically active α-amino acids and 4-substituted 2-oxazolidinones, Tetrahedron, 1997, 53(4), 1275-1294

ごうせいかいろ 5

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ; cooled; 24 h, rt

1.2 Reagents: Sodium bicarbonate

1.2 Reagents: Sodium bicarbonate

リファレンス

- Synthesis of a cisplatin derivative from lithocholic acid, Tetrahedron, 2018, 74(38), 5392-5398

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid Solvents: Methanol , Dichloromethane ; 2 h, 65 °C

リファレンス

- Modular Construction of Protected 1,2/1,3-Diols, -Amino Alcohols, and -Diamines via Catalytic Asymmetric Dehydrative Allylation: An Application to Synthesis of Sphingosine, Journal of Organic Chemistry, 2017, 82(17), 9160-9170

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 20 h, rt

リファレンス

- Dynamic kinetic asymmetric allylic amination and acyl migration of vinyl aziridines with imido carboxylates, Angewandte Chemie, 2007, 46(32), 6123-6125

ごうせいかいろ 8

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol

リファレンス

- A straightforward synthesis of allyl amines from α-amino acids without racemization, Chemistry Letters, 1987, (10), 2085-8

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; 0 °C; 0 °C → rt; 12 h, rt

リファレンス

- Progress toward the Total Synthesis of Lucentamycin A: Total Synthesis and Biological Evaluation of 8-epi-Lucentamycin A, Journal of Organic Chemistry, 2009, 74(22), 8852-8855

ごうせいかいろ 10

はんのうじょうけん

1.1 Catalysts: Triacylglycerol lipase Solvents: Dichloromethane ; 1 h, rt

リファレンス

- An Oligomer-Based Approach to Skeletal Diversity in Small-Molecule Synthesis, Journal of the American Chemical Society, 2006, 128(46), 14766-14767

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Methylamine ; 60 °C

1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate

1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate

リファレンス

- Discovery of 4,7-Diamino-5-(4-phenoxyphenyl)-6-methylene-pyrimido[5,4-b]pyrrolizines as Novel Bruton's Tyrosine Kinase Inhibitors, Journal of Medicinal Chemistry, 2018, 61(10), 4608-4627

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt

1.2 Reagents: Triethylamine , Di-tert-butyl dicarbonate Solvents: Tetrahydrofuran , Water ; 7 h, rt

1.2 Reagents: Triethylamine , Di-tert-butyl dicarbonate Solvents: Tetrahydrofuran , Water ; 7 h, rt

リファレンス

- Synthesis of enantiomerically pure (+)- and (-)-protected 5-aminomethyl-1,3-oxazolidin-2-one derivatives from allylamine and carbon dioxide, Tetrahedron: Asymmetry, 2006, 17(17), 2548-2557

tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate Raw materials

- tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate

- 1H-Isoindole-1,3(2H)-dione,2-[(1R)-1-(hydroxymethyl)-2-propen-1-yl]-

- Di-tert-butyl dicarbonate

- (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine

- (4S)-N-tert-Butoxycarbonyl-2,2-dimethyl-4-vinyloxazolidine

- Isopropenyl acetate

- 1,1-Dimethylethyl N-[(1R)-1-[(benzoyloxy)methyl]-2-propen-1-yl]carbamate

tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate Preparation Products

tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate 関連文献

-

1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

2. Caper tea

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

89985-86-4 (tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate) 関連製品

- 404335-99-5((2R,3S)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-3-hydroxymethyl-5-benzofuranpropanol)

- 1804358-67-5(2-(Difluoromethyl)-6-iodo-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine)

- 190257-50-2(Benzenemethanesulfonamide, N-(2-aminoethyl)-)

- 2229646-82-4(tert-butyl N-3-hydroxy-4-(3-oxoprop-1-en-1-yl)phenylcarbamate)

- 1361820-79-2(2-(Aminomethyl)-3-(difluoromethyl)-4-methoxypyridine-6-acetic acid)

- 104994-92-5(2-Methoxy-5-(pyridin-4-yl)aniline)

- 2227786-41-4((1S)-3-amino-1-(2-phenylphenyl)propan-1-ol)

- 2309450-07-3(Methyl 2-{[3-(5-bromopyridin-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]oxy}acetate)

- 2117418-77-4(methyl 4-amino-3-(3-fluoropyridin-4-yl)butanoate)

- 1804871-60-0(2-Bromo-6-nitro-N,N,4-trimethylaniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89985-86-4)tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate

清らかである:99%/99%

はかる:5g/1g

価格 ($):1275.0/364.0